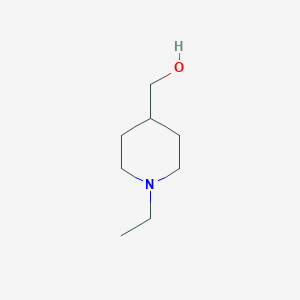

(1-Ethylpiperidin-4-YL)methanol

説明

(1-Ethylpiperidin-4-yl)methanol

作用機序

Target of Action

The primary targets of (1-Ethylpiperidin-4-YL)methanol are currently unknown. The compound belongs to the piperidine class of chemicals, which are known to interact with a variety of biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . The exact mechanism by which this compound interacts with its targets and induces these effects remains to be elucidated.

Biochemical Pathways

Given the broad range of activities associated with piperidine derivatives, it’s likely that multiple pathways are affected .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be around 1.02, suggesting it could readily cross cell membranes .

Result of Action

As a piperidine derivative, it may share some of the biological activities associated with this class of compounds, such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity. The compound is recommended to be stored in a sealed container in a dry room temperature environment .

生物活性

(1-Ethylpiperidin-4-YL)methanol is a piperidine derivative with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its structural characteristics, which suggest potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Overview of Piperidine Derivatives

Piperidine derivatives are known for their diverse biological activities, including:

- Anticancer

- Antimicrobial

- Analgesic

- Anti-inflammatory

- Antipsychotic effects .

These activities stem from their ability to interact with various biological targets, although specific targets for this compound remain largely unidentified.

The precise mechanism of action for this compound is not well defined due to the lack of targeted studies. However, it is likely that the compound interacts with neurotransmitter receptors and enzymes involved in various biochemical pathways, similar to other piperidine derivatives. The compound's lipophilicity (Log P ≈ 1.02) suggests it can easily cross cell membranes, potentially enhancing its bioavailability and activity within biological systems.

Antimicrobial Activity

Research indicates that piperidine derivatives possess antimicrobial properties. These compounds can disrupt bacterial cell walls or interfere with essential metabolic processes in pathogens. While direct evidence for this compound's antimicrobial efficacy is lacking, its structural similarity to known antimicrobial agents suggests potential effectiveness against a range of microorganisms.

Analgesic and Anti-inflammatory Effects

Piperidine derivatives have been investigated for their analgesic and anti-inflammatory properties. They may modulate pain pathways by interacting with opioid receptors or inhibiting pro-inflammatory cytokines. Although specific data on this compound are not available, it is reasonable to hypothesize similar effects based on the behavior of related compounds.

Table 1: Comparison of Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 1-(1-Ethylpiperidin-4-yl)ethan-1-ol | Anticancer | |

| 2-(1-Ethylpiperidin-4-yl)ethanamine | Antimicrobial | |

| This compound | Unknown |

The table above summarizes some biological activities associated with piperidine derivatives. While this compound lacks specific documented activities, its classification suggests potential for similar effects.

Safety and Handling Considerations

Due to the limited research on this compound, it should be handled cautiously, assuming potential hazards typical of substituted piperidines. Proper laboratory safety protocols must be followed when working with this compound.

特性

IUPAC Name |

(1-ethylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOQYJOORROJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573517 | |

| Record name | (1-Ethylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90226-87-2 | |

| Record name | (1-Ethylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。